molecular formula C27H54O4 B1252632 2,3-Dihydroxypropyl tetracosanoate CAS No. 118605-21-3

2,3-Dihydroxypropyl tetracosanoate

Cat. No.: B1252632
CAS No.: 118605-21-3
M. Wt: 442.7 g/mol
InChI Key: KIWLCEXSSGNBJU-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl tetracosanoate is a fatty acid ester with the molecular formula C27H54O4. It is derived from the esterification of tetracosanoic acid (lignoceric acid) with 2,3-dihydroxypropyl alcohol. This compound is known for its potential therapeutic and industrial applications due to its unique chemical structure and properties .

Scientific Research Applications

2,3-Dihydroxypropyl tetracosanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl tetracosanoate typically involves the esterification of tetracosanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the esterification process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl tetracosanoate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The compound may also act as a precursor for bioactive lipids that modulate metabolic pathways .

Comparison with Similar Compounds

    1-Monotetracosanoin:

    1-Lignoceroyl-glycerol: Another ester of tetracosanoic acid, differing in the glycerol backbone configuration.

Uniqueness: 2,3-Dihydroxypropyl tetracosanoate is unique due to its specific esterification at the 2,3-dihydroxypropyl position, which imparts distinct physicochemical properties. This configuration allows for specific interactions with lipid membranes and potential bioactivity that is not observed in its structural analogs .

Properties

IUPAC Name

2,3-dihydroxypropyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(30)31-25-26(29)24-28/h26,28-29H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWLCEXSSGNBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561457
Record name 2,3-Dihydroxypropyl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118605-21-3
Record name Glyceryl 1-tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118605-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the antimicrobial activity of 2,3-Dihydroxypropyl tetracosanoate?

A: While the provided research articles do not specifically test the antimicrobial activity of isolated this compound, they demonstrate that crude extracts of Pentaclethra macrophylla seeds containing this compound exhibit broad-spectrum activity against various bacterial and fungal species [, ]. The fermentation of the seeds was shown to increase the concentration of linoleic acid, another antimicrobial compound, suggesting a potential synergistic effect of different components within the extract []. Further research is needed to determine the specific contribution of this compound to the observed antimicrobial activity.

Q2: Where has this compound been discovered in nature?

A: this compound has been identified in the seed extracts of Pentaclethra macrophylla [] and Cissus incisa []. In both plants, this compound was isolated and characterized alongside other lipids and bioactive compounds. This suggests that this compound, and potentially similar monoglycerides, may play a role in the biological functions of these plants and could be of interest for further investigation.

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